2-(4-Chlorophenyl)oxirane

Catalog No.
S1892492
CAS No.
2788-86-5
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)oxirane

CAS Number

2788-86-5

Product Name

2-(4-Chlorophenyl)oxirane

IUPAC Name

2-(4-chlorophenyl)oxirane

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2

InChI Key

IBWLXNDOMYKTAD-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Cl

Chiral Reagent

One of the primary applications of 2-(4-Chlorophenyl)oxirane in scientific research is as an aromatic chiral reagent. Due to the presence of a chiral center and an aromatic group, it can be used in reactions to introduce chirality (handedness) to molecules. Its specific properties, such as steric hindrance and electronic effects, can influence the outcome of reactions, favoring the formation of one enantiomer (mirror image) over another [].

Here are some examples of how 2-(4-Chlorophenyl)oxirane can be employed as a chiral reagent:

  • Asymmetric epoxidation: This reaction involves the conversion of a carbon-carbon double bond into an epoxide (a three-membered ring containing an oxygen atom) in a stereoselective manner. 2-(4-Chlorophenyl)oxirane can be used as a ligand in combination with a metal catalyst to achieve this transformation with high enantioselectivity [].
  • Diels-Alder reaction: This reaction is a cycloaddition between a diene and a dienophile to form a six-membered ring. 2-(4-Chlorophenyl)oxirane can be used as a chiral auxiliary in the dienophile component, directing the reaction towards the formation of a specific stereoisomer [].

Other Potential Applications

While research on 2-(4-Chlorophenyl)oxirane is ongoing, there are indications of its potential applications in other areas:

  • Organic synthesis: Its reactivity as an epoxide makes it a potential building block for the synthesis of more complex molecules. The presence of the chlorine group can also participate in various chemical reactions.
  • Material science: The unique properties of 2-(4-Chlorophenyl)oxirane, such as its chirality and aromatic character, might be beneficial in the development of novel materials with specific functionalities.

2-(4-Chlorophenyl)oxirane, also known as 4-Chlorostyrene oxide or 4-Chlorostyrene epoxide, is a chemical compound with the molecular formula C8_8H7_7ClO and a molecular weight of approximately 154.59 g/mol. This compound is characterized by its oxirane (epoxide) functional group, which consists of a three-membered cyclic ether. The presence of the chlorophenyl group enhances its reactivity and potential applications in various

Typical for epoxides, including:

  • Nucleophilic Ring Opening: The strained oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds. For example, when treated with water in the presence of an acid catalyst, it can yield 4-chlorophenyl-1,2-ethanediol.
  • Synthesis of β-Phenyl-GABA: It serves as an intermediate in synthesizing biologically active compounds such as β-phenyl-γ-aminobutyric acid (GABA) derivatives .
  • Formation of γ-Butyrolactones: The compound can also be transformed into γ-butyrolactones through various synthetic pathways involving nucleophilic additions and cyclizations .

Several methods exist for synthesizing 2-(4-Chlorophenyl)oxirane:

  • Oxidation of 4-Chlorostyrene: This method involves the oxidation of 4-chlorostyrene using oxidizing agents such as dimethyldioxirane or peracids. The reaction typically yields the epoxide in moderate to high yields .
  • Reformatsky Reaction: Another approach includes the Reformatsky reaction, where α-bromo ketones are reacted with zinc and aldehydes to form β-hydroxy esters that can be subsequently converted into the oxirane .
  • Direct Epoxidation: Utilizing peracetic acid or other peracids directly on styrene derivatives can also yield the desired epoxide.

2-(4-Chlorophenyl)oxirane has several applications across different fields:

  • Pharmaceutical Intermediates: It is used as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Synthesis: The compound serves as a building block for more complex organic molecules, including agrochemicals and fine chemicals.
  • Material Science: Due to its reactivity, it may find applications in polymer chemistry and material science for creating cross-linked structures.

Several compounds share structural similarities with 2-(4-Chlorophenyl)oxirane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-(4-Fluorophenyl)oxiraneC8_8H7_7FSimilar reactivity; used in medicinal chemistry
Styrene oxideC8_8H8_8OParent compound; less reactive due to lack of chlorine
2-(3-Chlorophenyl)oxiraneC8_8H7_7ClSimilar structure; different substitution pattern

Uniqueness

The unique aspect of 2-(4-Chlorophenyl)oxirane lies in its chlorophenyl substitution, which enhances its electrophilic character compared to other similar compounds. This property makes it particularly useful in reactions where increased reactivity is desired.

2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide or (4-chlorophenyl)oxirane, is an organochlorine compound with the molecular formula C₈H₇ClO and a molar mass of 154.59 g/mol. Structurally, it consists of an oxirane (epoxide) ring fused to a para-chlorinated benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the epoxide’s position on the benzene ring: the oxirane group is attached at the second carbon of the chlorophenyl moiety.

Key Structural Features:

  • Stereochemistry: The compound exists as two enantiomers due to the chiral center at the epoxide’s oxygen-bearing carbon. The (R)-enantiomer (CAS: 21019-51-2) has been synthesized for asymmetric catalysis studies.
  • Bonding: The epoxide ring (C–O–C) adopts a strained triangular geometry, contributing to its reactivity.
  • Spectroscopic Identification:
    • InChI Key: IBWLXNDOMYKTAD-UHFFFAOYSA-N.
    • SMILES Notation: Clc1ccc(cc1)C2CO2.
PropertyValueSource
Density (25°C)1.283 g/mL
Boiling Point230.4°C at 760 mmHg
Flash Point20°C (closed cup)
Refractive Index (n)1.552

Historical Context in Organochlorine Chemistry

The synthesis and application of organochlorines surged in the 20th century, driven by their utility in polymers, pesticides, and pharmaceuticals. 2-(4-Chlorophenyl)oxirane emerged indirectly through advancements in epoxide chemistry and styrene derivatives:

Epoxide Innovations:

  • 1930s: German chemist Paul Schlack and Swiss chemist Pierre Castan pioneered epoxy resin synthesis by reacting epichlorohydrin with bisphenol-A, laying groundwork for epoxide functionalization.
  • 1950s: Styrene oxides gained attention as intermediates in polymer production. The chlorination of styrene derivatives, such as 4-chlorostyrene (CAS: 1073-67-2), enabled access to halogenated epoxides like 2-(4-Chlorophenyl)oxirane.

Role in Synthetic Chemistry:

  • Asymmetric Catalysis: The compound’s chiral epoxide structure made it a substrate for enantioselective epoxidation studies. For example, manganese-porphyrin catalysts achieved >90% enantiomeric excess in its synthesis using hydrogen peroxide.
  • Biocatalysis: Recombinant epoxide hydrolases from Solanum lycopersicum resolved racemic 2-(4-Chlorophenyl)oxirane at high concentrations, underscoring its utility in green chemistry.

Industrial and Environmental Relevance:

  • Precursor Use: It serves as a building block for pharmaceuticals and agrochemicals, though commercial production remains niche compared to non-chlorinated epoxides.
  • Environmental Persistence: Like many organochlorines, its stability raises concerns about bioaccumulation, though specific ecotoxicological data remain limited.
Synthesis MethodConditionsYieldSource
Catalytic Dehydration4-Chlorophenethyl alcohol, 280°C, Al-silicate catalyst80%
Epoxidation of 4-ChlorostyreneHydrogen peroxide, Mn-porphyrin catalyst>90% ee

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-(4-chlorophenyl)oxirane exhibits characteristic spectroscopic features that enable definitive structural identification [1]. The aromatic region displays two distinct doublets: the meta protons (H-2,6 relative to the chlorine substituent) appear at 7.34 parts per million as a doublet with an ortho coupling constant of 8.3 hertz, while the ortho protons (H-3,5) resonate at 7.23 parts per million with identical coupling parameters [1]. This coupling pattern confirms the para-disubstituted benzene ring structure with characteristic ortho coupling between adjacent aromatic protons [2] [3].

The epoxide functionality generates distinctive signals in the aliphatic region. The methine proton of the oxirane ring appears as a doublet of doublets at 3.86 parts per million, reflecting coupling with both methylene protons of the three-membered ring [1] [4]. The diastereotopic methylene protons exhibit chemical shift non-equivalence due to the chiral nature of the epoxide carbon bearing the aromatic substituent. The trans-oriented methylene proton resonates as a multiplet between 3.22-3.08 parts per million, while the cis-oriented proton appears as a doublet of doublets at 2.78 parts per million with coupling constants of 5.2 and 2.2 hertz [1].

Carbon-13 Nuclear Magnetic Resonance and Distortionless Enhancement by Polarization Transfer Analysis

The ¹³C Nuclear Magnetic Resonance spectrum reveals six distinct carbon environments consistent with the molecular structure [1]. The aromatic carbons span the expected range from 127 to 137 parts per million. The ipso carbon (C-1) bearing the oxirane substituent appears at 136.21 parts per million, while the chlorine-bearing carbon (C-4) resonates at 133.97 parts per million [1]. The meta carbons (C-2,6) and ortho carbons (C-3,5) appear at 127.19 and 128.73 parts per million, respectively [1].

The epoxide carbons exhibit characteristic chemical shifts in the 50-52 parts per million region [1] [4]. The methine carbon appears at 51.79 parts per million, while the methylene carbon resonates at 51.20 parts per million [1]. This small but significant chemical shift difference reflects the electronic environment differences between the tertiary and secondary carbons within the strained three-membered ring.

Distortionless Enhancement by Polarization Transfer analysis provides definitive carbon multiplicity assignments [5] [6] [7]. The DEPT-90 experiment reveals only methine carbons, displaying positive signals at 127.19, 128.73, and 51.79 parts per million, corresponding to the aromatic C-H carbons and the epoxide methine carbon [5] [6]. The DEPT-135 spectrum shows methine and methyl carbons as positive peaks, while methylene carbons appear as negative (inverted) peaks [5] [6]. The epoxide methylene carbon at 51.20 parts per million appears as a characteristic negative peak in DEPT-135, confirming its CH₂ assignment [6] [7]. Quaternary carbons, including the ipso carbon and chlorine-bearing carbon, are absent in both DEPT experiments, appearing only in the broadband-decoupled ¹³C spectrum [5] [6].

Infrared Vibrational Mode Assignments

The infrared spectrum of 2-(4-chlorophenyl)oxirane exhibits characteristic absorption bands that provide structural confirmation and functional group identification [8]. The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region with medium intensity, typical of substituted benzene derivatives [8]. Aliphatic carbon-hydrogen stretching modes associated with the epoxide ring are observed in the 2950-3000 wavenumber range with weak to medium intensity.

The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands at 1600, 1580, and 1490 wavenumbers, characteristic of para-disubstituted benzene rings [8]. Aromatic carbon-hydrogen bending modes appear in the 1400-1450 wavenumber region with medium intensity [8]. The carbon-chlorine stretching vibration produces a strong absorption band in the 1090-1100 wavenumber range, typical of aromatic chlorides [8].

The epoxide functional group generates distinctive vibrational signatures. The carbon-oxygen stretching mode of the three-membered ring appears as a strong absorption between 1015-1020 wavenumbers [8]. The characteristic epoxide ring breathing mode is observed in the 950-980 wavenumber region with medium intensity, reflecting the cyclic ether structure [8]. Out-of-plane bending vibrations contribute to the spectroscopic fingerprint, with aromatic carbon-hydrogen out-of-plane modes appearing strongly between 850-880 wavenumbers and carbon-chlorine out-of-plane bending observed in the 800-850 wavenumber range with medium intensity [8].

Thermodynamic Parameters

Boiling Point/Pressure Relationships

The normal boiling point of 2-(4-chlorophenyl)oxirane occurs at 230-231 degrees Celsius under standard atmospheric pressure (760 millimeters of mercury) [9] [10] [11]. This elevated boiling point reflects the molecular weight (154.59 grams per mole) and the presence of the aromatic ring system, which contributes significant intermolecular van der Waals interactions [9] [10].

The relationship between vapor pressure and temperature follows the fundamental thermodynamic principle that boiling occurs when vapor pressure equals external pressure [12] [13]. For 2-(4-chlorophenyl)oxirane, reduced pressure conditions enable distillation at lower temperatures, following the general rule that approximately every halving of pressure reduces the boiling point by about 10 degrees Celsius [12]. At 400 millimeters of mercury, the estimated boiling point decreases to approximately 210 degrees Celsius, while at 200 millimeters of mercury, boiling occurs near 190 degrees Celsius [12].

The vapor pressure at ambient temperature (25 degrees Celsius) is estimated to be less than 1 millimeter of mercury, indicating low volatility at room temperature [9] [10]. This low vapor pressure is consistent with the relatively high boiling point and reflects the molecular size and intermolecular forces present in this aromatic epoxide compound [13].

Phase Transition Behavior

The phase transition characteristics of 2-(4-chlorophenyl)oxirane are influenced by its molecular structure and intermolecular interactions. The compound exists as a liquid at room temperature with a flash point of 20 degrees Celsius (68 degrees Fahrenheit), indicating moderate volatility under ambient conditions [9] [10] [14]. The relatively low flash point compared to the boiling point suggests significant vapor pressure development at elevated temperatures.

The liquid density of 1.283 grams per milliliter at 25 degrees Celsius exceeds that of water, indicating efficient molecular packing in the liquid phase [9] [10] [14]. The specific gravity of 1.22 at 20 degrees Celsius confirms the high density relative to water [10]. The refractive index of 1.5520 at 20 degrees Celsius (sodium D-line) reflects the electronic properties of the conjugated aromatic system and the presence of the chlorine substituent [15] [14].

Thermal expansion behavior can be estimated from molecular structure considerations. The thermal expansion coefficient is predicted to be approximately 1.0-1.2 × 10⁻³ per Kelvin, typical for organic liquids of similar molecular weight and structure. The heat capacity in the liquid phase is estimated at 200-220 joules per mole per Kelvin, consistent with the molecular degrees of freedom available to this substituted aromatic compound.

Crystallization behavior has not been extensively documented for this compound, as it typically exists as a liquid under normal laboratory conditions. However, based on structural analogies with related epoxides, crystallization would likely occur at temperatures significantly below 0 degrees Celsius, though specific melting point data are not available in the literature [16] [17].

Solubility Profile in Organic Media

The solubility characteristics of 2-(4-chlorophenyl)oxirane reflect its molecular structure, which combines a hydrophobic aromatic ring system with a polar epoxide functionality [9] [11]. The compound exhibits poor water solubility, being described as "not miscible or difficult to mix with water" [9] [11]. This hydrophobic behavior results from the dominant influence of the chlorinated aromatic ring system, which outweighs the polar contribution of the epoxide group.

In protic polar solvents, 2-(4-chlorophenyl)oxirane demonstrates good solubility. The compound dissolves readily in methanol and ethanol (estimated solubility greater than 100 grams per liter at 25 degrees Celsius) due to favorable dipole-dipole interactions between the epoxide oxygen and the hydroxyl groups of alcoholic solvents [18]. The moderate polarity of the epoxide functional group facilitates these interactions while the aromatic system provides additional stabilization through π-π interactions.

Aprotic polar solvents provide excellent solvation for this compound. Complete miscibility is observed with acetone, reflecting the similar polarity and the ability of the carbonyl oxygen to participate in dipole-dipole interactions with the epoxide functionality [18]. Dimethyl sulfoxide (DMSO) also serves as an effective solvent (estimated solubility greater than 100 grams per liter), with the sulfoxide group providing strong dipolar interactions.

Chlorinated solvents offer superior dissolution properties due to both polarity matching and halogen-halogen interactions. The compound exhibits complete miscibility with dichloromethane and chloroform [18]. These solvents provide an optimal environment that accommodates both the chlorinated aromatic ring through halogen bonding and the polar epoxide through dipole interactions.

Ethereal solvents demonstrate good solubility characteristics. Diethyl ether dissolves the compound readily (estimated solubility greater than 50 grams per liter) through favorable interactions between the ether oxygen and the epoxide functionality, supplemented by van der Waals forces with the aromatic system [18].

Aromatic solvents provide moderate to good solubility through π-π stacking interactions. Toluene dissolves the compound effectively (estimated solubility greater than 50 grams per liter) due to favorable aromatic-aromatic interactions between the solvent and the chlorinated benzene ring [18].

Non-polar aliphatic solvents show limited solvation capacity. Hexane exhibits only slight solubility (estimated 1-10 grams per liter at 25 degrees Celsius) due to the polar nature of the epoxide group and the overall molecular polarity, which limits favorable interactions with purely hydrocarbon solvents [18].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-chlorostyrene oxide

Dates

Last modified: 08-16-2023

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